methyl 4-fluorocinnamate
Overview
Description
Methyl 4-fluorocinnamate is an organic compound with the molecular formula C10H9FO2 and a molecular weight of 180.18 g/mol . It is a derivative of cinnamic acid, where a fluorine atom is substituted at the para position of the benzene ring. This compound is predominantly found in its trans configuration and appears as a white to pale yellow solid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-fluorocinnamate can be synthesized through various methods. One common approach involves the esterification of 4-fluorocinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process generally includes the esterification of 4-fluorocinnamic acid with methanol, followed by purification steps such as distillation and recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-fluorocinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluorocinnamic acid.
Reduction: Reduction reactions can convert it to 4-fluorocinnamyl alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: 4-Fluorocinnamic acid.
Reduction: 4-Fluorocinnamyl alcohol.
Substitution: Various substituted cinnamates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-fluorocinnamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 4-fluorocinnamate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or modulator of certain enzymes by binding to their active sites. The presence of the fluorine atom can enhance its binding affinity and specificity .
Comparison with Similar Compounds
- Methyl cinnamate
- Methyl 4-hydroxycinnamate
- Methyl 4-methoxycinnamate
- Methyl 4-chlorocinnamate
Comparison: Methyl 4-fluorocinnamate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C10H9FO2 |
---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
methyl 3-(4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3 |
InChI Key |
HSNCAEKOZRUMTB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)F |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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